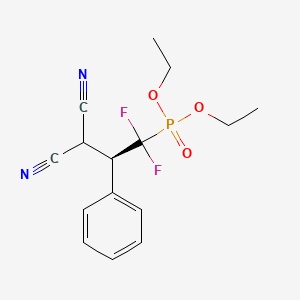

Diethyl (3,3-dicyano-1,1-difluoro-2-phenylpropyl)phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis Applications

Preparation and Synthesis of Alkynes : Diethyl phosphonate compounds are utilized in the synthesis of alkynes, such as (4-Methoxyphenyl)Ethyne. This illustrates their role in the formation of complex organic structures (Marinetti & Savignac, 2003).

Difluoromethylenation of Ketones : These compounds mediate the difluoromethylenation of various ketones, facilitating the production of structurally diverse β-hydroxy-α,α-difluorophosphonates, which are of interest in medicinal research (Wang, Cao, & Zhou, 2016).

Heterocyclization Reactions : They are used in heterocyclization reactions with various compounds, leading to the creation of multiple derivatives of 1,4-dihydropyrano[2,3-c]pyrazole and other complex structures (Pasternak et al., 2004).

Material and Corrosion Studies

Anticorrosion Properties : These compounds have been investigated for their anticorrosion properties in different media, indicating their potential use in material science and engineering (Moumeni et al., 2020).

Corrosion Inhibitors for Industrial Processes : Specific diethyl phosphonate derivatives have been synthesized and tested as corrosion inhibitors for mild steel in hydrochloric acid, useful in industrial pickling processes (Gupta et al., 2017).

Chemical Properties and Modification

Lipophilic-Hydrophilic Property Tuning : Diethyl phosphonate compounds are modified to adjust the lipophilic-hydrophilic properties of certain chemicals, such as phthalocyanines (Kalashnikova et al., 2018).

Photophysical Behavior Studies : They are studied for their photophysical behavior, particularly in the context of luminescent ruthenium(II) bipyridyl complexes, highlighting their application in photochemistry (Montalti et al., 2000).

Pharmacological Research

- Anticancer Agent in Chemo-differentiation Therapy : Certain diethyl phosphonate derivatives have shown potent anticancer activity, particularly in the context of acute promyelocytic leukemia, suggesting their application in pharmacological research (Mohammadi et al., 2019).

Dental Applications

- Dental Monomers Synthesis : Novel dental monomers containing diethyl phosphonate groups have been synthesized and tested for their adhesive properties, indicating their utility in dental science (Altin et al., 2014).

properties

IUPAC Name |

2-[(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-phenylethyl]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N2O3P/c1-3-21-23(20,22-4-2)15(16,17)14(13(10-18)11-19)12-8-6-5-7-9-12/h5-9,13-14H,3-4H2,1-2H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSKSVUDOHXPKU-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(C1=CC=CC=C1)C(C#N)C#N)(F)F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C([C@@H](C1=CC=CC=C1)C(C#N)C#N)(F)F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N2O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2882026.png)

![1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2882028.png)

![Ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2882029.png)

![8-fluoro-5-(3-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2882034.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2882037.png)

![(E)-N-(4-butylphenyl)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2882042.png)